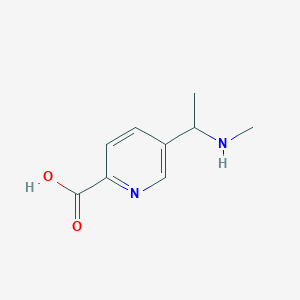

5-(1-(Methylamino)ethyl)picolinicacid

Description

5-(1-(Methylamino)ethyl)picolinic acid is a picolinic acid derivative featuring a methylaminoethyl substituent at the 5-position of the pyridine ring. This compound combines the structural motifs of a pyridinecarboxylic acid and a secondary amine, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

5-[1-(methylamino)ethyl]pyridine-2-carboxylic acid |

InChI |

InChI=1S/C9H12N2O2/c1-6(10-2)7-3-4-8(9(12)13)11-5-7/h3-6,10H,1-2H3,(H,12,13) |

InChI Key |

XHDDWBJUWMWAAS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=C(C=C1)C(=O)O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(Methylamino)ethyl)picolinic acid typically involves the reaction of picolinic acid with appropriate reagents to introduce the methylaminoethyl group. One common method is the reaction of picolinic acid with methylamine and an alkylating agent under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the temperature is maintained at around room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of 5-(1-(Methylamino)ethyl)picolinic acid may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance the efficiency of the production .

Chemical Reactions Analysis

Types of Reactions

5-(1-(Methylamino)ethyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

5-(1-(Methylamino)ethyl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-(Methylamino)ethyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to zinc finger proteins, altering their structure and function. This interaction can inhibit viral replication and modulate immune responses . Additionally, the compound can interfere with cellular processes such as membrane fusion and endocytosis, contributing to its antiviral activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

- Electronic Effects: The methylaminoethyl group in the target compound introduces both basicity (via the secondary amine) and steric bulk, contrasting with electron-withdrawing groups like sulfonyl or cyano in analogs .

- Solubility: Compared to 5-methylpicolinic acid hydrochloride, which is water-soluble due to its ionic form, the methylaminoethyl substituent may enhance solubility in polar solvents via hydrogen bonding .

- Synthetic Complexity: The synthesis of branched substituents (e.g., methylaminoethyl) often requires multi-step reactions, such as reductive amination or coupling, whereas simpler substituents (e.g., methyl or hydroxymethyl) are accessible via direct alkylation or oxidation .

Reactivity and Functionalization

- Acid-Base Behavior: The carboxylic acid group in picolinic acid derivatives typically has a pKa ~1.5–2.3. The methylaminoethyl group (pKa ~9–10 for the amine) may create zwitterionic behavior in aqueous solutions, unlike non-basic analogs like 5-methylpicolinic acid .

- Derivatization Potential: Unlike 5-(methylsulfonyl)picolinic acid, which is often used as a leaving group in nucleophilic substitutions, the methylaminoethyl group in the target compound could serve as a site for further alkylation or acylation .

Q & A

Q. What experimental designs are optimal for investigating synergistic or antagonistic effects with co-administered therapeutics?

- Methodological Answer : Use combination index (CI) models (e.g., Chou-Talalay method) in cell-based assays. Test dose matrices (e.g., 5×5 concentrations) and analyze data with CompuSyn software. For in vivo validation, employ isobolographic analysis in animal models .

Data Analysis and Contradiction Resolution

Q. Q. How should researchers address discrepancies in reported IC values across studies?

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.